Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
Description
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazine core. The imidazo[1,2-a]pyrazine scaffold is characterized by a five-membered imidazole ring fused to a six-membered pyrazine ring, with partial saturation in the pyrazine moiety (5H,6H,7H,8H configuration) . The compound’s distinct structural features include:
- Cyclopropyl substituent at position 2: This group introduces steric and electronic effects that may influence receptor binding or metabolic stability.
- Propan-2-yl ester at position 3: The isopropyl ester group modulates lipophilicity and bioavailability compared to smaller (e.g., methyl) or bulkier (e.g., benzyl) ester derivatives .
While direct pharmacological data for this specific compound are unavailable in the provided evidence, structurally related imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have demonstrated bioactivity in kinase inhibition and antiproliferative assays .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
propan-2-yl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-8(2)18-13(17)12-11(9-3-4-9)15-10-7-14-5-6-16(10)12/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
RQYUHKFHFAJEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=C2N1CCNC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors to Form the Imidazo[1,2-a]pyrazine Core
The core heterocyclic structure, imidazo[1,2-a]pyrazine , can be synthesized via cyclization of suitably substituted precursors. A common approach involves:
- Starting materials: 2-Aminopyrazines or 2-aminopyridines bearing appropriate substituents such as cyclopropyl groups.
- Reaction conditions: Acidic or basic cyclization conditions, often employing dehydrating agents or catalysts like polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).
- Mechanism: Nucleophilic attack of amino groups on electrophilic centers followed by ring closure to form the fused heterocycle.
2-Aminopyrazine derivative with cyclopropyl substituents + dehydrating agent → cyclized imidazo[1,2-a]pyrazine core
Introduction of the Cyclopropyl Group
The cyclopropyl moiety can be introduced via:
- Nucleophilic substitution: Using cyclopropylamine derivatives reacting with electrophilic intermediates.
- Cyclopropanation reactions: Employing carbene or diazo compounds to add cyclopropyl groups onto aromatic or heterocyclic precursors.
Cyclopropyl diazomethane + heterocyclic precursor → cyclopropyl-substituted intermediate
Esterification to Attach the Propan-2-yl Carboxylate Group
The ester group, Propan-2-yl (isopropyl) , is introduced through esterification:
- Method: Fischer esterification involving the reaction of the carboxylic acid derivative with isopropanol under acidic catalysis (e.g., sulfuric acid).
- Alternative: Use of carbodiimide coupling agents (e.g., DCC or EDC) with isopropanol to form the ester under milder conditions.
Carboxylic acid derivative + isopropanol + H₂SO₄ → Propan-2-yl ester
Overall Synthetic Route
A typical synthetic pathway can be summarized as:
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization of precursor | Acidic/basic conditions, dehydrating agent | Formation of imidazo[1,2-a]pyrazine core |
| 2 | Cyclopropyl group introduction | Cyclopropyl diazomethane or cyclopropylamine + catalyst | Incorporation of cyclopropyl substituent |
| 3 | Esterification | Isopropanol + sulfuric acid or carbodiimide | Attachment of propan-2-yl ester group |
Data Tables on Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + Cyclopropylation | 2-Aminopyrazine derivatives | Cyclopropyl diazomethane, dehydrating agents | Reflux, acidic/basic | High regioselectivity | Multi-step process |
| Esterification | Carboxylic acids | Isopropanol, sulfuric acid | Reflux | Simple, high yield | Sensitive to moisture |
| Direct Functionalization | Heterocyclic precursors | Catalysts, carbene reagents | Mild to moderate | Fewer steps | Limited scope |
The synthesis of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate hinges on the strategic construction of the heterocyclic core, precise introduction of the cyclopropyl group, and efficient esterification. Advances in catalysis and flow chemistry continue to improve the scalability and environmental footprint of these methods, fostering further exploration of this compound's medicinal and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Antiproliferative Activity
- Imidazo[1,2-a]pyridine hydrazones (e.g., compound 6a–6l ) showed IC₅₀ values of 1.2–8.7 μM against pancreatic cancer cells, attributed to kinase inhibition .
- Ethynyl-imidazo[1,2-a]pyrazines (e.g., 10p–10r ) demonstrated DDR1 kinase inhibition (IC₅₀ = 0.6–2.3 nM) via a competitive binding mechanism .
Implication : The target compound’s cyclopropyl and isopropyl groups may optimize kinase binding compared to bulkier substituents.
Biological Activity
Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound’s synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 249.31 g/mol. The compound features a unique imidazo-pyrazine core along with a cyclopropyl group and a propan-2-yl ester functionality, which contribute to its chemical reactivity and potential biological activity .
Synthesis
The synthesis of this compound typically involves cyclization reactions between cyclopropylamine derivatives and suitable carboxylates under acidic or basic conditions. Common methods include:
| Reaction Type | Reagents Used |
|---|---|
| Cyclization | Cyclopropylamine + Pyridine Carboxylate |
| Oxidation | Potassium permanganate, Hydrogen peroxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride |
Industrial production may utilize continuous flow reactors to enhance yield and purity .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Antiviral Activity
The compound has been evaluated for its antiviral effects against several viruses. Notably, it demonstrated activity against coronaviruses with an IC50 value of 56.96 µM in specific assays. Docking studies suggest that the compound interacts effectively with viral proteases .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown cytotoxic effects against various cancer cell lines including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562). The mechanism appears to involve inhibition of cyclin-dependent kinases (CDKs), with some derivatives exhibiting IC50 values as low as 0.16 µM against CDK9 .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions modulate their activity and lead to therapeutic effects. For instance:
- Inhibition of CDK9 : The compound acts as an inhibitor of CDK9, which plays a crucial role in cell cycle regulation and transcriptional control.
- Viral Protease Interaction : The binding affinity to viral proteases suggests a mechanism for its antiviral effects.
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral properties against human coronavirus 229E, derivatives of imidazo[1,2-a]pyrazine were tested for their ability to inhibit viral replication. The results indicated that certain structural modifications enhanced the antiviral activity significantly.
Case Study 2: Anticancer Activity
A series of analogs were synthesized and tested for anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value of 6.66 µM across different cancer types, correlating well with its CDK9 inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
